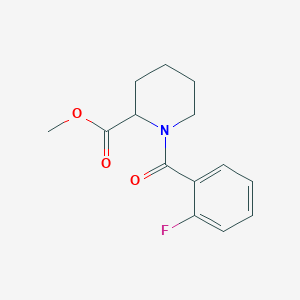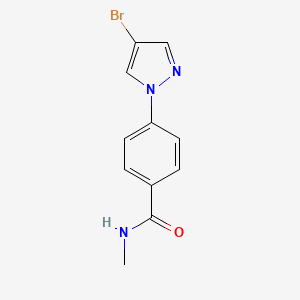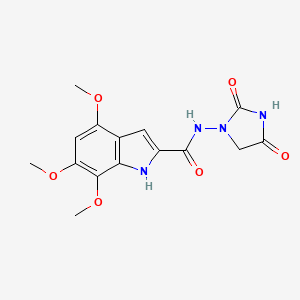![molecular formula C15H14N2O2 B7526213 N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide, also known as CMDFC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMDFC belongs to the class of furan carboxamides and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide is not fully understood. However, it has been suggested that it exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to have a protective effect on neurons, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in lab experiments is its high yield and relative ease of synthesis. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to exhibit low toxicity, making it a safe compound to use in in vitro and in vivo studies. However, one limitation of using N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in the brain and to determine its efficacy in animal models of neurodegenerative diseases. Another potential direction for research is the development of novel analogs of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide with improved pharmacokinetic properties and increased potency. Overall, N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has shown great promise as a therapeutic agent, and further research is needed to fully explore its potential applications.
合成法
The synthesis of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide involves the reaction of 3-cyanobenzyl chloride with 3-dimethylaminofuran-2-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide as a white solid with a high yield.
科学的研究の応用
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to have neuroprotective properties and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-14(6-7-19-11)15(18)17(2)10-13-5-3-4-12(8-13)9-16/h3-8H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILJLTYPHCEXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)


![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)


![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)

![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)